4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide

Catalog No.
S13970552
CAS No.
M.F
C12H16N2O2S
M. Wt
252.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfon...

Product Name

4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide

IUPAC Name

4-(2-aminoethyl)-N-but-3-ynylbenzenesulfonamide

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

InChI

InChI=1S/C12H16N2O2S/c1-2-3-10-14-17(15,16)12-6-4-11(5-7-12)8-9-13/h1,4-7,14H,3,8-10,13H2

InChI Key

HRXDWNQDVOYMDV-UHFFFAOYSA-N

Canonical SMILES

C#CCCNS(=O)(=O)C1=CC=C(C=C1)CCN

4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound features a sulfonamide group linked to a benzene ring, with an aminoethyl side chain and a but-3-yn-1-yl substituent. Its molecular formula is C11H15N2O2SC_{11}H_{15}N_{2}O_{2}S, and it has a molecular weight of approximately 229.31 g/mol. The structure includes a sulfonamide functional group, which is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, making it relevant in pharmaceutical chemistry due to its biological activities.

The reactivity of 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide can be attributed to its sulfonamide group and the alkyne moiety. Typical reactions may include:

  • Nucleophilic substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Addition reactions: The alkyne can undergo addition reactions, such as hydrohalogenation or hydration, leading to the formation of new functional groups.
  • Deprotonation: The sulfonamide nitrogen can be deprotonated under basic conditions, facilitating further chemical transformations.

The synthesis of 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide typically involves several steps:

  • Formation of the sulfonamide: The benzene ring is reacted with a suitable sulfonyl chloride to introduce the sulfonamide group.
  • Alkylation: The aminoethyl group is introduced via alkylation using an appropriate halide or alkene.
  • Alkyne introduction: The butyne moiety can be added through coupling reactions or by using alkyne precursors that react with the intermediate.

These steps may vary based on the desired purity and yield, employing techniques such as refluxing or microwave-assisted synthesis for efficiency.

4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide has potential applications in:

  • Pharmaceutical development: As a carbonic anhydrase inhibitor, it may be explored for treating conditions like glaucoma and metabolic disorders.
  • Research: It serves as a chemical probe in studies involving enzyme inhibition and metabolic pathways.

Interaction studies are crucial for understanding the pharmacodynamics of 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide. Preliminary data suggest that this compound interacts with various biological targets beyond carbonic anhydrases, potentially influencing ion transport mechanisms and pH regulation in cells. Further research is needed to elucidate its full interaction profile and therapeutic potential.

Several compounds share structural similarities with 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
4-AminobenzenesulfonamideAmino group on benzeneEstablished use in pharmaceuticals
2-Aminoethanesulfonic acidSulfonic acid instead of sulfonamidePlays roles in neurotransmission
N-(2-aminoethyl)-p-toluenesulfonamideMethyl group on benzeneVariation in substituents affecting activity
5-SulfamoylindoleIndole structurePotential for different biological activities

The uniqueness of 4-(2-aminoethyl)-N-(but-3-yn-1-yl)benzene-1-sulfonamide lies in its specific combination of functional groups that enhance its inhibitory activity against carbonic anhydrases while providing opportunities for further modifications to improve efficacy and selectivity in therapeutic applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

252.09324893 g/mol

Monoisotopic Mass

252.09324893 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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